(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine
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Overview
Description
(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine is an organic compound characterized by its unique structure, which includes a chlorophenoxy group, a nitrophenyl group, and a methoxyamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine typically involves a multi-step process. One common method starts with the nitration of 4-chlorophenol to produce 4-chloro-3-nitrophenol. This intermediate is then reacted with benzyl chloride under basic conditions to form 4-(4-chlorophenoxy)-3-nitrobenzyl chloride. The final step involves the condensation of this intermediate with methoxyamine hydrochloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Thiols, amines, basic conditions.
Major Products Formed
Reduction: 4-(4-aminophenoxy)-3-nitrophenylmethoxyamine.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but initial studies suggest involvement in key signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(ethoxy)amine
- (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(hydroxy)amine
- (Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methyl)amine
Uniqueness
(Z)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the methoxy group in this compound may enhance its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
(Z)-1-[4-(4-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-20-16-9-10-2-7-14(13(8-10)17(18)19)21-12-5-3-11(15)4-6-12/h2-9H,1H3/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTYADFJSARNOK-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\C1=CC(=C(C=C1)OC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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